5-(3,5-Dimethoxyphenyl)isoxazol-3-amine is an organic compound that belongs to the isoxazole class of heterocycles. This compound features a phenyl group substituted with two methoxy groups at the 3 and 5 positions, contributing to its unique chemical properties. Isoxazoles are characterized by a five-membered ring containing one nitrogen and one oxygen atom, and they are known for their diverse biological activities.
This compound can be synthesized through various organic reactions, often involving the coupling of substituted phenyl groups with isoxazole derivatives. The specific synthesis methods can vary based on desired yields and purity levels.
5-(3,5-Dimethoxyphenyl)isoxazol-3-amine is classified as a pharmaceutical intermediate and may possess potential therapeutic applications due to its structural characteristics. It is also categorized under heterocyclic compounds, specifically within the isoxazole family.
The synthesis of 5-(3,5-Dimethoxyphenyl)isoxazol-3-amine typically involves multi-step organic reactions. One common method includes:
The reaction conditions often require careful control of temperature and pH to optimize yield. For instance, typical solvents used in the synthesis include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), facilitating the solubility of reactants and improving reaction kinetics. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized product.
COc1cc(cc(c1)OC)c1noc(c1)N
InChI=1S/C11H12N2O3/c1-14-8-3-7(4-9(5-8)15-2)10-6-11(12)16-13-10/h3-6H,12H2,1-2H3
The reactivity of 5-(3,5-Dimethoxyphenyl)isoxazol-3-amine can include:
Reactions are typically carried out under controlled conditions to prevent side reactions and ensure high yields. For instance, protecting groups may be employed during synthesis to prevent unwanted reactions at sensitive sites.
The mechanism of action for compounds like
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: